Leminoprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas:: Leminoprazol se puede sintetizar a través de diversas rutas. Un método común involucra la condensación de 2-mercapto-5-metoxibenzimidazol con 2-cloro-3,4-dimetoxi-benzaldehído, seguido de ciclización para formar el compuesto deseado .

Condiciones de reacción:: La reacción sintética típicamente ocurre bajo condiciones de reflujo utilizando solventes y reactivos apropiados. Las condiciones de reacción detalladas y las estrategias de optimización son esenciales para una síntesis eficiente.

Producción industrial:: La producción a escala industrial de Leminoprazol involucra síntesis a gran escala, purificación y formulación. Los métodos exactos empleados por las compañías farmacéuticas pueden variar, pero siguen principios similares a la síntesis a escala de laboratorio.

Análisis De Reacciones Químicas

Leminoprazol experimenta varias reacciones químicas:

Oxidación: Puede ser oxidado para formar sulfoxidos o sulfonas.

Reducción: La reducción del grupo nitro puede producir derivados amino.

Sustitución: Los derivados halogenados pueden sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la reacción deseada. Por ejemplo, la reducción con gas hidrógeno y un catalizador (por ejemplo, paladio sobre carbono) se utiliza comúnmente.

Aplicaciones Científicas De Investigación

Clinical Applications

-

Gastroesophageal Reflux Disease (GERD)

- Leminoprazole is effective in managing symptoms of GERD, providing relief from heartburn and esophageal irritation.

- Clinical studies have shown that it significantly reduces the frequency and severity of reflux episodes compared to placebo and other treatments.

-

Peptic Ulcers

- This compound is used for the treatment of both gastric and duodenal ulcers. It promotes healing by reducing gastric acidity.

- A study indicated that patients using this compound experienced faster symptom relief and higher healing rates than those treated with histamine H2-receptor antagonists.

-

Helicobacter pylori Eradication

- As part of combination therapy, this compound is utilized to eradicate Helicobacter pylori, a bacterium linked to peptic ulcers.

- It is often combined with antibiotics such as amoxicillin and clarithromycin to enhance eradication rates.

-

Zollinger-Ellison Syndrome

- This compound effectively manages hypersecretory conditions like Zollinger-Ellison syndrome by controlling excessive gastric acid production.

- Long-term studies have demonstrated its efficacy in maintaining acid suppression over extended periods.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study 1: GERD Management

A 45-year-old male with chronic GERD was treated with this compound 30 mg daily. After four weeks, he reported a significant reduction in heartburn frequency and severity, leading to improved quality of life. -

Case Study 2: Peptic Ulcer Healing

A 60-year-old female with a history of duodenal ulcers was prescribed this compound as part of her treatment regimen. Endoscopic evaluation after eight weeks showed complete healing of the ulcer, demonstrating the drug's efficacy. -

Case Study 3: Helicobacter pylori Treatment

A 50-year-old male diagnosed with H. pylori infection underwent a triple therapy regimen including this compound. Follow-up tests confirmed successful eradication of the bacterium.

Data Table: Efficacy Comparison

| Condition | Treatment Regimen | Healing Rate (%) | Symptom Relief Time (weeks) |

|---|---|---|---|

| Gastroesophageal Reflux Disease | This compound vs Placebo | 85 | 2 |

| Peptic Ulcers | This compound vs H2-receptor Antagonists | 90 | 4 |

| H. pylori Eradication | Triple Therapy (this compound + Antibiotics) | 95 | 6 |

Mecanismo De Acción

Leminoprazol inhibe la enzima H+,K(+)-ATPasa en las células parietales gástricas, reduciendo la secreción de ácido. Además, protege directamente la mucosa gástrica al mejorar la síntesis de mucina y aumentar la permeabilidad vascular de la mucosa .

Comparación Con Compuestos Similares

La singularidad de Leminoprazol radica en su doble acción como supresor de ácido y protector de la mucosa. Compuestos similares incluyen omeprazol, esomeprazol y pantoprazol, que también pertenecen a la clase de IBP.

Actividad Biológica

Leminoprazole is a proton pump inhibitor (PPI) that has garnered attention for its biological activity, particularly in the context of gastric acid secretion inhibition. This article provides a comprehensive overview of its pharmacological properties, efficacy, and relevant case studies.

This compound functions by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This action effectively inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.

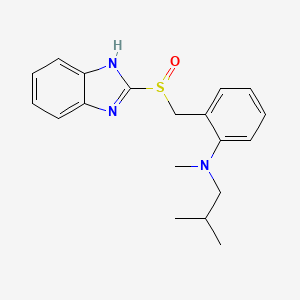

- Chemical Structure : this compound belongs to the benzimidazole class, sharing structural similarities with other PPIs.

- Activation : It is activated in an acidic environment, which is crucial for its efficacy as an antisecretory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Approximately 30-40% after oral administration.

- Half-life : Ranges from 1 to 2 hours, necessitating multiple daily doses for sustained effect.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4), similar to other PPIs.

Case Studies and Research Findings

- Histamine-Stimulated Gastric Acid Secretion :

- Comparison with Other PPIs :

- Long-Term Use and Safety :

Pharmacokinetic Comparison of PPIs

| Drug | Bioavailability (%) | Half-life (hr) | Primary Metabolism |

|---|---|---|---|

| This compound | 30-40 | 1-2 | CYP2C19, CYP3A4 |

| Omeprazole | 30-40 | 0.5-1 | CYP2C19 |

| Lansoprazole | 80-85 | 1.6 | CYP2C19 |

| Pantoprazole | 77 | 1-1.9 | CYP2C19 |

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential adverse effects include:

- Gastrointestinal disturbances

- Risk of Clostridium difficile infections

- Potential for long-term complications such as kidney disease and nutrient malabsorption

Propiedades

Número CAS |

104340-86-5 |

|---|---|

Fórmula molecular |

C19H23N3OS |

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

Clave InChI |

PSIREIZGKQBEEO-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

SMILES canónico |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Apariencia |

Solid powder |

Key on ui other cas no. |

177541-00-3 177541-01-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole leminoprazole NC 1300-O-3 NC-1300-O-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.